REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].C([Li])CCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:17]=O)[CH3:12].C[Si](C)(C)[N-:26][Si](C)(C)C.[Li+].B(F)(F)F.CCOCC>O1CCCC1.CCCCCC.CCOCC>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:26])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
sulfone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 78° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then quenched with potassium carbonate (32 g) and water (200 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the resulting solid stirred with ether (100 mL) and 4 N hydrochloric acid (100 mL) for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 4 N hydrochloric acid (30 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with ether (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium carbonate and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].C([Li])CCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:17]=O)[CH3:12].C[Si](C)(C)[N-:26][Si](C)(C)C.[Li+].B(F)(F)F.CCOCC>O1CCCC1.CCCCCC.CCOCC>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:26])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
sulfone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 78° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then quenched with potassium carbonate (32 g) and water (200 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the resulting solid stirred with ether (100 mL) and 4 N hydrochloric acid (100 mL) for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 4 N hydrochloric acid (30 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with ether (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium carbonate and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].C([Li])CCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:17]=O)[CH3:12].C[Si](C)(C)[N-:26][Si](C)(C)C.[Li+].B(F)(F)F.CCOCC>O1CCCC1.CCCCCC.CCOCC>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:26])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
sulfone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 78° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then quenched with potassium carbonate (32 g) and water (200 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the resulting solid stirred with ether (100 mL) and 4 N hydrochloric acid (100 mL) for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 4 N hydrochloric acid (30 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with ether (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium carbonate and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |